molecular formula C14H12ClN3 B5673287 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5673287
M. Wt: 257.72 g/mol
InChI Key: NZEXBHPZEQDICK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group at the 2-position and two methyl groups at the 5 and 7 positions.

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 4-chloroaniline with 3,5-dimethylpyrazole-4-carboxaldehyde under acidic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-7-10(2)18-14(16-9)8-13(17-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEXBHPZEQDICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324067
Record name 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331422-58-3
Record name 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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